2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . It is also known as PEG3-Tos .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in various chemical reactions.Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .Scientific Research Applications
1. Nanomedicine and Cancer Therapy
A study by Li et al. (2015) discusses the use of a compound related to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the preparation of a PEGylated poly(diselenide-phosphate) nanogel. This nanogel shows potential in cancer therapy, demonstrating an ability to inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells. The effectiveness of this compound in cancer therapy is attributed to its responsiveness to reactive peroxides and glutathione (GSH) within cancer cells, making it a promising candidate for targeted cancer treatment (Li et al., 2015).
2. Antimicrobial Activity
The antimicrobial activity of novel quinazolinone derivatives, including a compound structurally similar to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, was explored in a study by Habib et al. (2013). These compounds, synthesized through various reactions with primary aromatic and heterocyclic amines, demonstrated potential as antimicrobial agents. This application highlights the compound's versatility in medicinal chemistry and its potential in developing new antimicrobial therapies (Habib et al., 2013).
3. Molecular Structure Studies
In a study by Horiguchi et al. (2008), derivatives of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate were analyzed for their effects on polymorphic transitions in molecular structures. This study is crucial in understanding how molecular structures affect physical and chemical properties, aiding in the development of compounds with specific desired characteristics (Horiguchi et al., 2008).
4. Self-Assembling Columnar Structures
Chvalun et al. (1998) investigated a precursor compound related to 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which is used in synthesizing polymers forming self-assembling columnar hexagonal phases. This research is significant in material science, especially in developing new materials withunique structural and functional properties for advanced technological applications (Chvalun et al., 1998).
5. Synthesis and Characterization of Metallophthalocyanines
Bıyıklıoğlu and Kantekin (2008) focused on synthesizing and characterizing new long-chain-substituted polymeric metal-free and metallophthalocyanines. They utilized a derivative of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the process. This research contributes significantly to the field of organometallic chemistry and the development of phthalocyanine-based materials for various applications such as catalysis, photovoltaics, and as pigments (Bıyıklıoğlu & Kantekin, 2008).
6. Biodegradation Studies
Samyn et al. (1995) synthesized poly(ether-ester) azo polymers containing derivatives of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for colon targeting. Their research provided insights into the biodegradation of these polymers, which is essential in designing drug delivery systems, especially for targeting specific regions in the body like the colon (Samyn et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCRUOTLCQWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448199 | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
CAS RN |
77544-68-4 | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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